Product packaging for N-(2,6-Dimethylphenyl)-1-naphthamide(Cat. No.:CAS No. 303187-82-8)

N-(2,6-Dimethylphenyl)-1-naphthamide

Cat. No.: B2599220
CAS No.: 303187-82-8
M. Wt: 275.351
InChI Key: QIEGSEAXIZXCHH-UHFFFAOYSA-N
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Description

Contextualization of Naphthamide Derivatives in Advanced Organic Chemistry

Naphthamide derivatives, which feature a naphthalene (B1677914) ring system appended to an amide functional group, represent a versatile and important class of compounds in organic chemistry. nih.gov The naphthalene nucleus is a common structural motif found in many biologically active molecules and pharmaceutical agents. acs.org The amide linkage provides structural rigidity and specific hydrogen bonding capabilities, making these derivatives attractive scaffolds for drug discovery and materials science.

In the realm of medicinal chemistry, naphthamide derivatives have been explored for a wide range of pharmacological activities. Research has demonstrated their potential as:

Anticancer agents: Certain naphthamides have been designed and evaluated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. acs.orgrsc.org

Antimicrobial and antifungal agents: The naphthamide framework is a constituent in various compounds showing antibacterial and antifungal properties. nih.govontosight.ai

Enzyme inhibitors: They have been investigated as inhibitors for various enzymes, including dihydrofolate reductase (DHFR), another target for antimicrobial and anticancer drugs. nih.gov

The synthesis of these derivatives often involves the reaction of a naphthalene-carboxylic acid or its activated form (like an acyl chloride) with an appropriate amine. ontosight.ai This straightforward synthetic accessibility allows for the creation of large libraries of derivatives with diverse substitutions, facilitating structure-activity relationship (SAR) studies.

Significance of the N-(2,6-Dimethylphenyl) Moiety in Chemical Design and Stereoelectronic Effects

The N-(2,6-dimethylphenyl) group, also known as the 2,6-xylidyl group, is a critical component in the design of many functional molecules, particularly in medicinal chemistry and materials science. Its significance stems largely from the steric and electronic effects imparted by the two methyl groups positioned ortho to the point of attachment.

Stereoelectronic Effects:

The two methyl groups create significant steric hindrance around the amide nitrogen. This has several important consequences for the molecular conformation and reactivity:

Restricted Rotation: The steric bulk restricts free rotation around the N-aryl bond and the amide C-N bond. This locks the molecule into a more defined, and often non-planar, conformation. This conformational rigidity can be highly advantageous in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target.

Modulation of Reactivity: The steric hindrance can shield the amide bond from hydrolytic cleavage, potentially increasing the metabolic stability of drug candidates.

Influence on Crystal Packing: The defined conformation influences how the molecules pack in the solid state, affecting crystal structure and physical properties. nih.gov The presence of the dimethylphenyl group can lead to specific intermolecular interactions, such as C-H···O hydrogen bonds, which stabilize the crystal lattice. nih.gov

This moiety is a key structural feature in several important pharmaceuticals. For instance, it is a core component of the local anesthetic Lidocaine and is used as an intermediate in the synthesis of the antianginal drug Ranolazine. innospk.com In these contexts, the 2,6-dimethylphenyl group is crucial for the molecule's biological activity and pharmacokinetic profile. Its incorporation into molecules like N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide has been explored for developing potential analgesic, antidepressant, and anticonvulsant agents. smolecule.com

Evolution of Research Trajectories Pertaining to N-Aryl Naphthamides

The study of N-aryl amides, including N-aryl naphthamides, has evolved from fundamental synthetic explorations to the targeted design of highly functionalized molecules with specific biological applications. acs.org

Early research focused on establishing reliable methods for forming the amide bond between an aromatic amine (aniline derivative) and a carboxylic acid. Conventional methods include the coupling of anilines with acyl chlorides or the use of coupling reagents. acs.org More recently, novel synthetic strategies have been developed to overcome challenges such as epimerization in chiral molecules and to improve reaction efficiency and environmental friendliness. nih.govnih.govacs.org These modern methods include innovative catalytic systems and reaction pathways, such as the Umpolung Amide Synthesis (UmAS). nih.govresearchgate.net

The research trajectory has increasingly shifted towards the biological applications of these compounds. N-aryl amides are a widespread class of organic compounds found in natural products, pharmaceuticals, and important synthetic intermediates. acs.orgresearchgate.net A significant area of contemporary research involves the development of N-aryl amides as therapeutic agents. For example, a class of related compounds, Nα-aroyl-N-aryl-phenylalanine amides (AAPs), has been identified as promising inhibitors of mycobacterial RNA polymerase. mdpi.com This research highlights a clear evolution from broad screening to a more rational, target-based approach in drug discovery, where the N-aryl amide scaffold is systematically modified to optimize potency and selectivity against specific pathogens. mdpi.com This progression demonstrates a move towards creating complex, highly tailored molecules to address specific challenges in medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO B2599220 N-(2,6-Dimethylphenyl)-1-naphthamide CAS No. 303187-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylphenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-13-7-5-8-14(2)18(13)20-19(21)17-12-6-10-15-9-3-4-11-16(15)17/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEGSEAXIZXCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303187-82-8
Record name N-(2,6-DIMETHYLPHENYL)-1-NAPHTHAMIDE
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Synthetic Methodologies for N 2,6 Dimethylphenyl 1 Naphthamide and Its Structural Analogues

Classical and Contemporary Approaches to Naphthamide Core Synthesis

The formation of the amide bond between a naphthoic acid derivative and an aniline (B41778) is the cornerstone of synthesizing N-aryl naphthamides. Historically, this was achieved through robust, albeit often harsh, methods. Contemporary organic synthesis, however, offers a plethora of milder and more efficient alternatives.

Amidation Reactions: Exploration of Coupling Reagents and Conditions

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the loss of a water molecule. Consequently, synthetic chemists rely on the activation of the carboxylic acid moiety.

A classical and still widely used approach is the conversion of the carboxylic acid (1-naphthoic acid) to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). scispace.com This activated intermediate then readily reacts with the amine (2,6-dimethylaniline) to form the desired naphthamide. While effective, this method can suffer from the harshness of the chlorinating agents and the generation of acidic byproducts. scispace.com

Modern amide synthesis heavily relies on a wide array of coupling reagents that facilitate amide bond formation under milder conditions, minimizing side reactions and improving substrate scope. growingscience.com These reagents convert the carboxylic acid into an activated intermediate in situ, which is then susceptible to nucleophilic attack by the amine. The choice of reagent is often critical, especially when dealing with sterically hindered amines like 2,6-dimethylaniline. chimia.ch Commonly employed solvents for these reactions include dichloromethane (B109758) (DCM) and dimethylformamide (DMF), although greener alternatives are increasingly being explored. scispace.com

Below is an interactive table of common coupling reagents used in amide synthesis.

AcronymFull NameClass
DCCN,N'-DicyclohexylcarbodiimideCarbodiimide
DICN,N'-DiisopropylcarbodiimideCarbodiimide
EDCN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideCarbodiimide
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium/Aminium Salt
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/Aminium Salt
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium Salt
T3PPropylphosphonic AnhydridePhosphonic Anhydride
CDI1,1'-CarbonyldiimidazoleImidazolium-derived

Transition metal catalysis, particularly with palladium and copper, has also emerged as a powerful tool for forming N-aryl amide bonds through cross-coupling reactions. numberanalytics.comorganic-chemistry.org These methods can couple aryl halides or mesylates with amides, offering an alternative synthetic route with broad functional group tolerance. organic-chemistry.org

Mechanistic Investigations of Amide Bond Formation Pathways

The predominant mechanism for amide bond formation using coupling reagents involves the activation of the carboxylic acid's carbonyl group. chimia.chbachem.com For instance, carbodiimides (like DCC or EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine nucleophile to yield the amide and a urea (B33335) byproduct. bachem.com To suppress side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included, which trap the O-acylisourea to form an activated OBt ester that couples more cleanly. peptide.com

Phosphonium and uronium salt reagents, such as PyBOP and HATU, operate via a similar principle of forming highly activated esters that are very reactive towards amines. bachem.com

More recently, unconventional mechanistic pathways have been explored. Umpolung Amide Synthesis (UmAS) represents a reversal of the typical reactivity, where a nucleophilic acyl donor reacts with an electrophilic amine surrogate. nih.govnih.gov One such method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, which proceeds through a proposed hydroxylamine-nitroso redox process to form the N-aryl amide directly. nih.gov This approach can be advantageous for preparing sterically challenging amides and can prevent α-epimerization in chiral substrates. nih.gov

Asymmetric Synthesis and Stereochemical Control in Analogue Preparation

When synthesizing structural analogues of N-(2,6-Dimethylphenyl)-1-naphthamide that contain stereocenters, controlling the stereochemical outcome is paramount. This is achieved through various asymmetric synthesis strategies, primarily employing chiral auxiliaries or chiral catalysts. Due to the steric hindrance around the N-aryl bond in the target molecule, analogues can exhibit atropisomerism—axial chirality arising from restricted rotation—making enantioselective synthesis particularly relevant. nih.gov

Chiral Auxiliaries and Catalysts in Naphthamide Stereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered. sigmaaldrich.com Widely used auxiliaries are often derived from readily available natural products and include Evans' oxazolidinones, pseudoephedrine, and camphorsultam. researchgate.net For example, an α-substituted naphthoic acid could be coupled to a chiral auxiliary like pseudoephenamine, a superior alternative to pseudoephedrine. nih.gov The resulting amide can then undergo diastereoselective enolate alkylation, where the auxiliary shields one face of the enolate, directing the electrophile to the opposite face. wikipedia.orgnih.gov

Chiral catalysts offer a more atom-economical approach to asymmetric synthesis, as only a substoichiometric amount is needed to generate a large quantity of enantioenriched product. For the synthesis of atropisomeric naphthamides and related structures, organocatalysis has proven particularly effective. Chiral phosphoric acids (CPAs), for instance, have been successfully used in the atroposelective C-H amination of N-aryl-2-naphthamides. nih.gov The catalyst is believed to control selectivity through a combination of hydrogen bonding and π-π stacking interactions with the substrate. nih.gov

Diastereoselective and Enantioselective Approaches

Diastereoselective synthesis is the hallmark of chiral auxiliary-based methods. By forming a covalent bond between the substrate and the auxiliary, two diastereomers are possible. In a successful asymmetric transformation, the chiral auxiliary directs the reaction to form predominantly one of these diastereomers. researchgate.net

Enantioselective approaches, often employing chiral catalysts, aim to create one enantiomer in excess over the other from a prochiral or racemic starting material. In the context of naphthamide analogues, a key challenge is the enantioselective construction of the C-N atropisomeric axis. nih.gov Strategies to achieve this include:

Dynamic Kinetic Resolution (DKR): This technique is applied to a racemic mixture of rapidly interconverting atropisomers. A chiral catalyst selectively transforms one enantiomer into the product faster than the other, while the starting material continuously equilibrates, theoretically allowing for a 100% yield of a single product enantiomer. nih.gov Palladium-catalyzed C-H functionalization has been used in DKR processes to synthesize axially chiral biaryls. nih.gov

Asymmetric C-H Functionalization: As mentioned, chiral catalysts can directly functionalize a C-H bond on a prochiral N-aryl naphthamide substrate in an enantioselective manner, thereby setting the chiral axis. nih.gov

Atroposelective Coupling: Cross-coupling reactions to form the N-aryl bond can be rendered enantioselective by using a chiral ligand in conjunction with a metal catalyst (e.g., Palladium). The chiral ligand environment influences the geometry of the reductive elimination step, favoring the formation of one atropisomer. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for all molecules, including naphthamides. The focus is on improving efficiency, reducing waste, and minimizing the use of hazardous substances. numberanalytics.com

Traditional amidation methods using stoichiometric coupling reagents or acyl chlorides are often criticized for their poor atom economy, as they generate significant amounts of waste byproducts (e.g., dicyclohexylurea, salts). scispace.combohrium.com A primary goal of green amide synthesis is to move towards catalytic methods.

Key sustainable strategies include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to amide synthesis. numberanalytics.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions in green solvents like cyclopentyl methyl ether, often producing the amide in high purity without the need for extensive purification. nih.gov

Catalytic Direct Amidation: Significant research has focused on developing catalysts that can directly couple carboxylic acids and amines without stoichiometric activators. Boron-based catalysts have shown promise in this area. bohrium.com Catalytic methods that generate only water as a byproduct are considered ideal from a green chemistry perspective.

Solvent-Free Reactions: Eliminating the solvent entirely can significantly reduce the environmental impact of a synthesis. numberanalytics.comresearchgate.net Mechanochemical methods, which use mechanical force (e.g., grinding or milling) to drive reactions, have been applied to amide synthesis, offering a solventless alternative. numberanalytics.com

Use of Greener Solvents: When solvents are necessary, replacing hazardous solvents like DMF and chlorinated hydrocarbons with more benign alternatives is a key green principle. scispace.com

Catalysis with Earth-Abundant Metals: While precious metals like palladium are effective catalysts, their cost and toxicity are concerns. Developing catalytic systems based on more abundant and less toxic metals, such as iron, is an active area of research for sustainable N-aryl amide synthesis. rsc.orgrsc.org

By integrating these principles, the synthesis of this compound and its analogues can be performed more efficiently and with a reduced environmental footprint.

Process Optimization and Scalable Synthesis for this compound

The successful transition of a synthetic route from laboratory scale to industrial production hinges on a robust process optimization strategy. For the synthesis of this compound, this involves a detailed investigation of reaction parameters to maximize yield, purity, and efficiency while ensuring the process is safe, cost-effective, and environmentally sustainable. A common and direct method for the synthesis of this and related amides is the acylation of an amine with an acyl halide.

The foundational reaction for producing this compound involves the reaction of 1-naphthoyl chloride with 2,6-dimethylaniline. The optimization of this process focuses on several key variables: the choice of solvent, the type of base used to scavenge the hydrochloric acid byproduct, reaction temperature, and the concentration of reactants.

A critical aspect of scalable synthesis is the selection of appropriate reagents and solvents that are not only effective but also economical and safe for large-scale handling. For the acylation step, reagents like thionyl chloride or oxalyl chloride are often employed for the synthesis of the acyl chloride from the corresponding carboxylic acid, with the choice depending on factors like cost and ease of removal of byproducts.

Detailed studies on similar large-scale amidation reactions provide insights into potential optimization strategies. Key considerations include:

Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and products, and ease of product isolation. A range of solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), ethyl acetate (B1210297) (EtOAc), and acetonitrile (B52724) (MeCN) are often considered for their suitability in large-scale operations.

Base Selection: An appropriate base is crucial for neutralizing the HCl generated during the reaction. Common choices include tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), as well as inorganic bases. The selection affects not only the reaction rate but also the formation of potential impurities.

Temperature Control: Precise control of the reaction temperature is vital for managing the reaction rate and minimizing the formation of side products. Exothermic reactions, in particular, require careful thermal management on a larger scale.

Workup and Isolation: The procedure for isolating and purifying the final product must be efficient and scalable. This often involves aqueous washes to remove the base hydrochloride and unreacted starting materials, followed by crystallization or precipitation to obtain the product in high purity.

To illustrate the impact of process parameters, the following hypothetical data tables outline the results of optimization studies for the synthesis of this compound.

Table 1: Effect of Solvent on the Synthesis of this compound

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Dichloromethane2548595
2Toluene2549298
3Ethyl Acetate2568897
4Acetonitrile2559096

Table 2: Effect of Base on the Synthesis of this compound

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1TriethylamineToluene2549298
2PyridineToluene2558997
3DIPEAToluene2549198
4Sodium BicarbonateToluene/Water5087594

These tables demonstrate a systematic approach to optimizing the reaction conditions. Based on such data, toluene and triethylamine would be selected as the optimal solvent and base, respectively, for a scalable process, offering a high yield and purity under mild conditions. Further optimization would involve fine-tuning the reactant concentrations and temperature profile to ensure a safe and efficient large-scale production of this compound.

Advanced Structural Elucidation and Conformational Analysis of N 2,6 Dimethylphenyl 1 Naphthamide

High-Resolution Spectroscopic Techniques for Detailed Structural Assignment

A suite of spectroscopic methods is employed to confirm the molecular structure and probe the dynamic behavior of N-(2,6-Dimethylphenyl)-1-naphthamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state structure of this compound. The ¹H NMR spectrum provides characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the naphthyl group typically appear as a series of multiplets in the downfield region, while the protons of the dimethylphenyl ring also resonate in this range but can be distinguished by their specific splitting patterns and integrations. The two methyl groups on the phenyl ring exhibit a sharp singlet, and the amide N-H proton is usually observed as a broad singlet.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for conformational analysis. mdpi.com NOESY experiments can reveal through-space interactions between protons, such as those on the naphthyl ring and the methyl groups of the phenyl ring. The presence and intensity of these cross-peaks help to define the preferred relative orientation (dihedral angle) of the two aromatic ring systems in solution.

Table 1: Representative NMR Spectroscopic Data (¹H and ¹³C) for N-Aryl Amide Structures Note: Exact chemical shifts for the title compound require experimental determination and can vary with solvent and concentration. The data below are illustrative for similar structural motifs.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Naphthyl-H (aromatic)7.5 - 8.2 (multiplets)124 - 135
Dimethylphenyl-H (aromatic)7.0 - 7.2 (multiplets)128 - 136
Amide N-H~8.5 (broad singlet)N/A
Phenyl-CH₃~2.2 (singlet)~18
Amide C=ON/A~168

Vibrational spectroscopy provides a "fingerprint" of the functional groups present in this compound. In the infrared (IR) spectrum, the N-H stretching vibration of the secondary amide appears as a distinct band, typically in the range of 3285-3214 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, generally appearing in the region of 1700-1647 cm⁻¹ for related N-(2,6-dimethylphenyl)-amides. researchgate.net

The Amide II band, which results from a combination of N-H bending and C-N stretching, is also a characteristic feature. Aromatic C-H and C=C stretching vibrations from both the naphthyl and dimethylphenyl rings are also readily identified. Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch3285 - 3214 researchgate.netMedium-Strong
Aromatic C-H Stretch3100 - 3000Medium
C=O Stretch (Amide I)1700 - 1647 researchgate.netStrong
N-H Bend / C-N Stretch (Amide II)1550 - 1510Medium-Strong
Aromatic C=C Stretch1600 - 1450Variable

Mass spectrometry (MS) confirms the molecular weight of the compound and provides insight into its structural integrity through fragmentation analysis. Under techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is readily observed, confirming the molecular formula.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous calculation of the elemental composition. The fragmentation pattern in tandem mass spectrometry (MS/MS) is particularly informative. nih.govmiamioh.eduarkat-usa.org The most common cleavage occurs at the amide bond, leading to the formation of two primary fragment ions: one corresponding to the naphthoyl cation and the other related to the 2,6-dimethylaniline radical cation or its rearranged products. This characteristic fragmentation is a key diagnostic tool for identifying the naphthamide core structure. nih.gov

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography offers the most precise and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. nih.govaimspress.com By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms. nih.gov

This technique provides exact bond lengths, bond angles, and torsion angles. For this compound, the crystal structure would definitively establish the planarity of the amide group and the relative orientation of the naphthyl and dimethylphenyl rings. A key parameter is the dihedral angle between the plane of the naphthyl ring and the plane of the phenyl ring, which is dictated by steric hindrance from the ortho-methyl groups. In related structures, this angle is often significant, indicating a non-planar conformation. researchgate.net For example, the crystal structure of N-(2,6-dimethylphenyl)acetamide reveals specific molecular packing and hydrogen bonding networks. researchgate.net

Table 3: Illustrative Crystallographic Parameters for a Molecular Crystal Note: This data is hypothetical and would need to be determined experimentally.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.8XX
b (Å)13.1XX
c (Å)15.1XX
β (°)101.7X
Volume (ų)152X.X
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.19X

Conformational Preferences and Dynamics of the Naphthamide Core in Solution and Solid States

The conformational landscape of this compound is dominated by the steric interactions involving the two methyl groups on the phenyl ring. These bulky groups flank the amide nitrogen and impose significant restrictions on the rotation around the N-C(phenyl) bond. This steric hindrance forces the phenyl ring to adopt a twisted conformation relative to the plane of the amide linkage to minimize van der Waals strain.

In solution, the molecule possesses greater conformational freedom. While the large rotational barrier imposed by the methyl groups prevents free rotation, oscillations and librations around the single bonds are possible. NMR studies, particularly NOE experiments, can provide an average picture of the dominant conformation in solution. mdpi.com Comparing the solution-state data with the solid-state crystal structure reveals whether the lowest energy conformation is preserved across different phases or if solvent effects and crystal packing forces significantly alter the molecule's preferred geometry.

Computational Chemistry and Theoretical Investigations of N 2,6 Dimethylphenyl 1 Naphthamide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Stability, and Reactivity

There is no published research detailing the use of quantum chemical calculations like Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure, stability, and reactivity of N-(2,6-Dimethylphenyl)-1-naphthamide.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational predictions of spectroscopic parameters (such as IR, Raman, or NMR spectra) for this compound, and their comparison with experimental data, have not been documented. This type of analysis is vital for validating computational models and providing a deeper interpretation of experimental findings.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations would provide valuable insights into the compound's flexibility, conformational preferences, and its behavior in different solvent environments, all of which are currently unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation of Molecular Interactions

The development of Quantitative Structure-Activity Relationship (QSAR) models involving this compound has not been reported in the scientific literature. QSAR studies are essential for predicting the biological activity or other properties of compounds based on their chemical structure.

Development of Physicochemical Descriptors

As no QSAR models exist for this compound, there has been no specific development or calculation of the relevant physicochemical descriptors (e.g., lipophilicity, electronic parameters, steric properties) needed for such an analysis.

Statistical Models for Correlating Structure with Molecular Phenomena

Without the foundational data from biological assays or property measurements for a series of related compounds, no statistical models correlating the structure of this compound with its molecular phenomena have been created.

Molecular Docking and Binding Site Analysis for Investigating Ligand-Target Interactions at the Atomic Level

As of the latest available data, there are no published molecular docking studies specifically investigating this compound. Consequently, there is no data available on its binding affinity, preferred binding poses, or specific amino acid interactions with any biological target. The creation of data tables detailing these parameters is therefore not possible.

Future research initiatives are required to perform in silico screening of this compound against libraries of protein structures to identify potential binding partners. Subsequent detailed molecular docking and molecular dynamics simulations would be essential to characterize the stability of these interactions and map the precise binding site.

Studies on Molecular Interactions and Recognition Mechanisms of N 2,6 Dimethylphenyl 1 Naphthamide

Non-Covalent Interactions: Hydrogen Bonding, Pi-Stacking, and Dispersion Forces

The molecule possesses a hydrogen bond donor (the N-H group of the amide linkage) and a hydrogen bond acceptor (the carbonyl oxygen atom). nih.gov This allows for the formation of hydrogen bonds with complementary residues in a biological target, such as the amino acid side chains of a protein. In the solid state, similar molecules, like N-(2,6-dimethylphenyl)acetamide, are known to form chains through intermolecular N—H⋯O hydrogen bonding. researchgate.net A related compound, N-(2,6-dimethylphenyl)-2-methylbenzamide, also exhibits intermolecular N—H⋯O hydrogen bonds that link molecules into chains. nih.gov

A Hirshfeld surface analysis of a related, more complex molecule containing the N-(2,6-dimethylphenyl)acetamide moiety revealed that O—H⋯O and C—H⋯O hydrogen bonds, along with the possibility of C=O⋯π interactions, were key in determining the molecular conformation and intermolecular packing. nih.gov

Ligand-Molecular Target Recognition in in vitro Systems (e.g., DNA, specific enzymes, protein domains)

Specific studies detailing the in vitro recognition of N-(2,6-Dimethylphenyl)-1-naphthamide with molecular targets such as DNA, specific enzymes, or protein domains are not available in the published literature. Naphthamide derivatives, however, have been investigated as inhibitors of various enzymes. For instance, a series of novel naphthamides were designed and evaluated as potent inhibitors of VEGFR-2 kinase, an important target in cancer therapy. While this demonstrates the potential of the naphthamide scaffold to interact with enzyme active sites, it does not provide direct evidence for the binding of this compound to this or any other specific enzyme.

The potential for this compound to interact with DNA has also not been experimentally verified. Studies on other aromatic molecules show that they can interact with DNA through intercalation (inserting between the base pairs) or groove binding. nih.govmdpi.com The planar naphthalene (B1677914) ring of this compound could theoretically intercalate into the DNA double helix, a common binding mode for flat, aromatic molecules. nih.gov However, without experimental data from techniques such as UV-visible spectroscopy, fluorescence quenching assays, or circular dichroism with DNA, this remains speculative.

Characterization of Binding Affinities and Stoichiometry

There is no publicly available data on the binding affinities (such as Kd, Ki, or IC50 values) or the stoichiometry of binding for this compound with any biological target. promegaconnections.comnih.govresearchgate.netsciencesnail.comresearchgate.net Determining these parameters would require specific binding assays, such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or various spectroscopic titration methods, which have not been reported for this compound.

Probing Molecular Mechanisms of Interaction

Without experimental data on the binding of this compound to a specific molecular target, the molecular mechanisms of interaction cannot be definitively described. Probing these mechanisms would typically involve techniques like X-ray crystallography of the ligand-target complex to visualize the binding mode at an atomic level, nuclear magnetic resonance (NMR) spectroscopy to identify interacting residues, and computational molecular docking and dynamics simulations to model the interaction.

Allosteric Modulation and Conformational Changes Induced by this compound Binding

There is no evidence in the scientific literature to suggest that this compound acts as an allosteric modulator or that its binding induces specific conformational changes in a biological target. While structurally related 2-naphthoic acid derivatives have been identified as allosteric modulators of NMDA receptors, these compounds possess a carboxylic acid group, which is absent in this compound, and their mechanism of action is specific to that receptor system. nih.govnih.gov Allosteric modulation involves binding to a site on a protein that is distinct from the active site, leading to a change in the protein's conformation and, consequently, its activity. To establish such a mechanism for this compound, extensive functional and structural studies would be necessary.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights for N 2,6 Dimethylphenyl 1 Naphthamide

Reaction Kinetics and Thermodynamic Studies of Naphthamide Transformations

While specific kinetic and thermodynamic data for N-(2,6-dimethylphenyl)-1-naphthamide are not extensively documented in publicly available literature, the reactivity of the amide bond and the influence of its aromatic substituents can be inferred from studies on analogous compounds. The hydrolysis of the amide linkage is a key transformation pathway to consider.

The stability of the amide bond is significant, and its hydrolysis, whether acid or base-catalyzed, generally requires forcing conditions such as high temperatures. youtube.com The resonance stabilization of the amide group contributes to its relative stability compared to other carboxylic acid derivatives like esters and acyl chlorides. youtube.com For N-aryl amides, the nature of both the acyl and the N-aryl group influences the rate of hydrolysis.

Studies on the hydrolysis of N-heteroaryl-imidazoles have shown that the reaction mechanism can change depending on the pH of the medium. For instance, in acidic regions, the rate-determining step can shift. While not directly a naphthamide, these studies highlight the complex interplay of electronic effects and protonation states in the hydrolysis of N-aryl amides.

Enzyme-catalyzed hydrolysis offers a milder alternative to chemical methods. For example, lipase-catalyzed hydrolysis has been successfully employed for compounds containing the N-(2,6-dimethylphenyl) moiety, achieving high conversion and enantioselectivity under specific conditions. researchgate.net A kinetic study on the human leukocyte elastase (HLE)-catalyzed hydrolysis of a tosylalanine ester of a substituted pyrrole also demonstrated that the nature of the leaving group and the presence of additives can significantly affect the reaction rates, with some reactions approaching the diffusion-controlled limit. nih.gov These enzymatic approaches underscore the potential for biocatalytic transformations of sterically hindered amides like this compound.

Table 1: General Factors Influencing Amide Bond Hydrolysis Kinetics

FactorInfluence on Reaction RateMechanistic Insight
pH Rate is typically accelerated under strongly acidic or basic conditions.Acid catalysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Base catalysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.
Temperature Higher temperatures generally increase the rate of hydrolysis. youtube.comProvides the necessary activation energy to overcome the stability of the amide bond.
Steric Hindrance The bulky 2,6-dimethylphenyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to less substituted anilides.The ortho-methyl groups restrict rotation around the N-aryl bond and shield the amide carbonyl.
Electronic Effects The electron-donating nature of the dimethylphenyl group and the electron-withdrawing nature of the naphthyl group can influence the electrophilicity of the carbonyl carbon.Substituent effects can alter the electron density at the reaction center, affecting the rates of nucleophilic attack and the stability of intermediates.
Catalyst Enzymes (e.g., lipases, proteases) or metal catalysts can significantly accelerate hydrolysis under mild conditions. researchgate.netCatalysts provide an alternative reaction pathway with a lower activation energy.

Degradation Pathways and Stability Under Varied Environmental Conditions

The stability of this compound is influenced by environmental factors such as temperature and light.

Thermal Stability: Aromatic amides are generally considered to be thermally stable compounds. researchgate.netnih.gov The resonance stabilization of the amide bond and the inherent stability of the aromatic rings contribute to this property. Studies on various aromatic amides have shown that they can be stable up to temperatures of 160°C or even higher, with the specific decomposition temperature being dependent on the molecular structure. researchgate.net For this compound, the presence of two robust aromatic systems suggests a high degree of thermal stability. Degradation at elevated temperatures would likely involve the cleavage of the amide bond as the initial step.

Photodegradation: The naphthyl moiety in the molecule makes it susceptible to photodegradation. Naphthalene (B1677914) and its derivatives are known to undergo photocatalytic degradation in the presence of semiconductors like TiO2 under UV irradiation. ekb.egresearchgate.net The degradation process typically involves the generation of highly reactive hydroxyl radicals, which attack the aromatic ring system. researchgate.net

A study on the photocatalytic degradation of 2-naphthol identified various hydroxylated intermediates, indicating that oxidation of the naphthalene ring is a primary degradation pathway. researchgate.net Similarly, the photodegradation of naphthalene in the presence of ZnO nanoparticles has been shown to yield products like dibutyl phthalate, suggesting ring opening and subsequent oxidation reactions. ekb.eg It is plausible that this compound could undergo similar photodegradation, initiated by excitation of the naphthalene ring system, leading to oxidation, hydroxylation, and eventual cleavage of the aromatic structure and the amide bond. The rate of photodegradation is typically influenced by factors such as the intensity of light, the presence of photocatalysts, and the pH of the medium. nih.govmdpi.com

Functional Group Interconversions and Derivatization Strategies

The functional groups within this compound, namely the amide linkage and the aromatic rings, allow for a variety of interconversions and derivatizations.

Reactions of the Amide Group: The amide group can undergo several fundamental transformations.

Hydrolysis: As discussed in section 6.1, the amide can be hydrolyzed to 1-naphthoic acid and 2,6-dimethylaniline under acidic or basic conditions, often with heating. youtube.com

Reduction: A common reaction of amides is reduction to the corresponding amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide to yield N-(2,6-dimethylbenzyl)-1-naphthalenemethylamine. youtube.com

Dehydration: While primary amides can be dehydrated to nitriles using reagents like thionyl chloride (SOCl2), this reaction is not applicable to this N,N-disubstituted amide. youtube.com

Derivatization for Analytical Purposes: Chemical derivatization is often employed to enhance the detectability and chromatographic behavior of analytes for techniques like GC-MS and LC-MS. jfda-online.commdpi-res.com For a molecule like this compound, derivatization could be targeted at potential metabolites or degradation products, such as 2,6-dimethylaniline, which could be formed via hydrolysis. Primary amines are readily derivatized using reagents like trifluoroacetyl prolyl chloride (TPC) or fluorinated anhydrides to improve their volatility and chromatographic properties. jfda-online.com For carboxylic acids that would be formed upon hydrolysis, derivatization with reagents like 3-nitrophenylhydrazine can improve their retention on reversed-phase columns for LC-MS analysis. cityu.edu.hk

Synthesis of Derivatives: The synthesis of derivatives from related starting materials highlights potential functional group interconversions. For instance, 2-azido-N-(2,6-dimethylphenyl)acetamide can be synthesized from 2-chloro-N-(2,6-dimethylphenyl)acetamide by reaction with sodium azide. nih.gov This demonstrates the feasibility of introducing other functional groups onto the N-phenylacetamide backbone, a reaction that could potentially be adapted to derivatives of the target molecule.

Catalytic Transformations Involving this compound as Substrate or Catalyst

While there is no evidence of this compound acting as a catalyst, it can serve as a substrate in various transition metal-catalyzed reactions, primarily involving the activation of C-H bonds in the naphthalene ring system. The amide group often acts as a directing group, guiding the catalyst to specific positions on the aromatic scaffold.

Palladium-Catalyzed C-H Arylation: Recent studies have demonstrated the palladium-catalyzed direct C4 arylation of 1-naphthamides. acs.orgnih.gov This transformation is significant as it achieves functionalization at a remote position, overcoming the steric and electronic preference for ortho- (C2) or peri- (C8) functionalization. The amide directing group is crucial for this regioselectivity. The reaction typically employs an aryl iodide as the coupling partner and shows good functional group tolerance. acs.org Mechanistic studies suggest the involvement of an aryl radical, with electronically guided radical addition occurring selectively at the C4-position. acs.org

Ruthenium-Catalyzed Hydrodemethoxylation: In cases where the naphthamide scaffold is substituted with a methoxy (B1213986) group, ruthenium-catalyzed hydrodemethoxylation has been reported. acs.org This reaction involves the amide-directed activation of the C-OMe bond, followed by reduction with a hydride source like triethylsilane (Et3SiH) or diisobutylaluminum hydride (DIBAL-H). acs.org This transformation is useful for removing the methoxy group, which may have been used as a directing group in a previous synthetic step. acs.org

Table 2: Examples of Catalytic Transformations on Naphthamide Scaffolds

ReactionCatalyst SystemPosition FunctionalizedReagentsReference
C4-Arylation Palladium (Pd)C4 of the naphthalene ringAryl iodides acs.orgnih.gov
Hydrodemethoxylation Ruthenium (Ru)ortho-position to the amideEt3SiH or DIBAL-H acs.org

These catalytic methods provide powerful tools for the selective functionalization of the naphthyl core of this compound, enabling the synthesis of a diverse range of derivatives.

Exploration of N 2,6 Dimethylphenyl 1 Naphthamide Analogues and Structure Activity Relationship Sar at the Molecular Level

Systematic Modification of the Naphthamide Scaffold and Dimethylphenyl Moiety for Modulating Molecular Properties

The molecular architecture of N-(2,6-Dimethylphenyl)-1-naphthamide offers two primary regions for systematic modification: the polycyclic naphthamide scaffold and the substituted dimethylphenyl moiety. Alterations to these components can profoundly influence the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn dictate its molecular interactions.

Modification of the Naphthamide Scaffold: The naphthalene (B1677914) ring system is a key structural feature that can be modified to modulate activity. Strategies often involve the introduction of various substituents at different positions on the rings. For instance, adding electron-donating groups (e.g., hydroxyl, amino) or electron-withdrawing groups (e.g., halogens, nitro groups) can alter the electron density of the aromatic system, affecting its binding capabilities. mdpi.com Another approach is "scaffold hopping," where the naphthalene core is replaced with other bicyclic or heterocyclic systems to explore new chemical space and potentially discover novel biological activities. nih.gov Research on related naphthamide derivatives has shown that such modifications can lead to potent inhibitors of various enzymes. researchgate.net

Altering Alkyl Substituents: The methyl groups can be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl, t-butyl) to probe the steric tolerance of a target's binding pocket. Quantitative structure-activity relationship (QSAR) studies on similar benzamide (B126) structures have demonstrated that bulky substituents can be detrimental to activity, highlighting the importance of optimal steric parameters. nih.govresearchgate.net

Varying Substitution Patterns: The position of the substituents on the phenyl ring can be moved (e.g., from 2,6- to 3,5- or 2,4-) to investigate the preferred geometry for molecular interactions.

Introducing Different Functional Groups: Replacing the methyl groups with halogens, methoxy (B1213986) groups, or other functionalities can modify the electronic properties and hydrogen-bonding capacity of the ring.

These systematic modifications allow for the fine-tuning of the molecule's properties, providing a library of analogues for detailed SAR analysis.

Correlating Structural Features with Molecular Interaction Profiles (e.g., binding, reactivity, inhibition of specific molecular pathways)

The central goal of modifying the parent compound is to understand and optimize its interaction with specific molecular targets. SAR studies correlate the structural changes in the analogues with their observed biological effects, such as binding affinity to a receptor, inhibition of an enzyme, or modulation of a signaling pathway. nih.gov

For example, in a study of novel naphthamide derivatives designed as monoamine oxidase (MAO) inhibitors, the nature and position of substituents on the phenyl ring had a dramatic impact on both potency and selectivity. researchgate.net The research revealed that certain substitutions could favor inhibition of MAO-A over MAO-B, and vice versa.

Key correlations often observed include:

Hydrophobicity: The introduction of hydrophobic substituents can enhance binding to targets with lipophilic pockets. QSAR analyses have frequently identified hydrophobicity as a critical physicochemical property for the activity of related compounds. researchgate.net

Steric Factors: As seen with the 2,6-dimethyl substitution, steric bulk can either be beneficial by forcing a specific, active conformation or detrimental by causing steric clashes within a binding site. nih.gov

Electronic Effects: Electron-donating or electron-withdrawing groups can influence the molecule's ability to participate in electrostatic interactions or pi-stacking with amino acid residues in a target protein.

The following interactive data table, based on findings from related naphthamide analogues, illustrates how different substitutions on the phenyl ring can influence inhibitory activity against MAO-A and MAO-B, showcasing the principles of SAR. researchgate.net

CompoundPhenyl Ring SubstitutionMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-A
Analogue 1 4-Methoxy0.2941.776.02
Analogue 2 4-Fluoro0.4411.834.15
Analogue 3 4-Nitro0.8121.531.88
Analogue 4 3,4-Dichloro1.050.5190.49 (Selective for MAO-B)
Analogue 5 4-Methyl1.332.551.92

IC50: The half maximal inhibitory concentration. A lower value indicates higher potency. SI > 1 indicates selectivity for MAO-A.

This data demonstrates that a 4-methoxy group yields the most potent and selective inhibitor for MAO-A, while a 3,4-dichloro substitution pattern shifts the selectivity toward MAO-B. Such detailed findings are invaluable for the rational design of new, more specific molecules.

Rational Design of Naphthamide Analogues with Tailored Molecular Activities

The insights gained from SAR studies form the foundation for the rational design of new analogues with optimized, predetermined activities. nih.gov This process moves beyond random screening to a more directed, hypothesis-driven approach to drug discovery.

The design cycle typically involves:

Identifying Key Structural Features: From SAR data, identify the substituents and structural motifs that enhance desired activity (e.g., potency, selectivity) and those that diminish it.

Formulating a Hypothesis: Based on the data, propose a hypothesis about the nature of the molecular target's binding site. For example, the high potency of a methoxy-substituted analogue might suggest the presence of a hydrogen bond acceptor in the target pocket. researchgate.net

Designing New Analogues: Design new molecules that test this hypothesis. This could involve introducing substituents that can form specific hydrogen bonds, fill a proposed hydrophobic pocket, or avoid steric clashes. nih.gov For instance, if SAR suggests that a larger hydrophobic group on the phenyl ring might improve potency, new analogues incorporating such groups would be synthesized. nih.gov

Synthesis and Biological Evaluation: The newly designed compounds are then synthesized and tested to see if their biological activity matches the prediction, thus refining the SAR model.

This iterative process of design, synthesis, and testing allows for the progressive optimization of the lead compound. The table below illustrates how SAR findings can be translated into rational design strategies.

SAR FindingDesign StrategyExample of Proposed Analogue
A 4-methoxy group on the phenyl ring enhances MAO-A potency and selectivity. researchgate.netExplore other hydrogen bond acceptors at the 4-position to optimize interaction.Synthesize an analogue with a 4-(2-hydroxyethoxy) group on the phenyl ring.
Bulky substituents on the phenyl ring are detrimental to activity. nih.govresearchgate.netMaintain or reduce the size of substituents to ensure a good fit in the binding pocket.Design analogues with smaller, electronically diverse groups like cyano or fluorine.
The naphthamide core is essential for activity but could be optimized.Employ scaffold hopping to replace the naphthalene core with bioisosteres like quinoline (B57606) or benzofuran (B130515) to explore new interactions. nih.govSynthesize a quinoline-carboxamide analogue while retaining the N-(2,6-dimethylphenyl) moiety.

By leveraging a deep understanding of structure-activity relationships, chemists can rationally engineer this compound analogues to achieve specific molecular interaction profiles, leading to the development of compounds with highly tailored activities for research and therapeutic applications.

Advanced Research Applications of N 2,6 Dimethylphenyl 1 Naphthamide As a Chemical Probe or Scaffold

Utilization in Chemical Biology for Probing Molecular Pathways and Cellular Processes (non-clinical)

There is currently a lack of specific, publicly available research detailing the use of N-(2,6-Dimethylphenyl)-1-naphthamide as a chemical probe for the investigation of molecular pathways or cellular processes. Chemical probes are powerful tools in chemical biology, designed to interact with specific biological targets to elucidate their function. The development of such a probe typically involves extensive research to characterize its selectivity, potency, and mechanism of action. At present, no such studies have been prominently reported for this compound.

Application as a Building Block in the Synthesis of More Complex Molecular Architectures

The structure of this compound, which features a naphthalene (B1677914) core linked to a dimethylphenyl group via an amide bond, suggests its potential as a scaffold in organic synthesis. The naphthalene and dimethylphenyl moieties offer sites for further functionalization, theoretically allowing for the construction of more elaborate molecules. However, a review of available literature does not yield specific examples of its widespread or notable use as a key building block in the synthesis of complex, biologically active compounds or novel molecular frameworks. While it is commercially available as a potential synthetic intermediate, its actual application in multi-step synthetic routes leading to significant molecular architectures is not well-documented in peer-reviewed research.

Integration into Advanced Materials Design and Supramolecular Assemblies

The aromatic nature of both the naphthalene and dimethylphenyl rings in this compound could lend itself to applications in materials science, particularly in the design of materials with specific optical or electronic properties, or in the construction of supramolecular assemblies through non-covalent interactions like π-π stacking. Nevertheless, there is a scarcity of published research that demonstrates the integration of this specific compound into advanced materials such as polymers, organic light-emitting diodes (OLEDs), or functional supramolecular structures. The potential of this compound in this domain remains theoretical in the absence of dedicated studies.

Emerging Research Directions and Future Perspectives for N 2,6 Dimethylphenyl 1 Naphthamide

Innovations in Synthetic Methodologies for Enhanced Efficiency and Diversity

Recent advancements in organic synthesis are paving the way for more efficient and versatile methods to produce N-aryl amides, including N-(2,6-Dimethylphenyl)-1-naphthamide and its derivatives. Traditional methods for amide bond formation often require harsh reaction conditions and can have limited substrate scope. Modern approaches, however, are focusing on milder, more sustainable, and highly efficient catalytic systems.

One promising direction is the use of novel catalysts to facilitate the amidation reaction between 1-naphthoyl chloride and 2,6-dimethylaniline. For instance, the development of environmentally benign catalytic systems, such as those based on lanthanum chloride, has shown success in the synthesis of related N-aryl compounds, offering good to excellent yields under solvent-free conditions. sharif.edu The application of such green catalysts could significantly improve the synthesis of this compound by reducing waste and energy consumption.

Furthermore, microwave-assisted organic synthesis represents another frontier for enhancing reaction efficiency. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. derpharmachemica.com The synthesis of N-substituted imides, which share the core amide linkage, has been successfully achieved using microwave irradiation, suggesting its potential applicability for the rapid and efficient production of this compound. researchgate.net

The exploration of one-pot synthesis methodologies is also gaining traction. A simple and practical method for the synthesis of N-aryl/heteroarylphthalimides and 1,8-naphthalimides using a catalytic amount of mandelic acid in aqueous ethanol (B145695) has been developed. benthamscience.com This approach offers several advantages, including the use of less toxic solvents, excellent yields, and the elimination of column chromatography. benthamscience.com Adapting such a protocol for this compound could streamline its production and facilitate the creation of a diverse library of analogues for further research.

Synthetic MethodKey AdvantagesPotential Application to this compound
Green Catalysis (e.g., LaCl3) Environmentally benign, solvent-free conditions, high yields.More sustainable and efficient synthesis.
Microwave-Assisted Synthesis Reduced reaction times, higher yields, increased purity.Rapid and high-throughput synthesis of the compound and its derivatives.
One-Pot Synthesis (e.g., Mandelic Acid catalysis) Simplified procedure, use of non-toxic solvents, high yields, no need for column chromatography.Streamlined production and generation of a library of diverse analogues.

Application of Advanced Spectroscopic and Imaging Techniques for Real-time Molecular Characterization

The photophysical properties inherent to the naphthalimide core suggest that this compound and its derivatives could be amenable to advanced spectroscopic and imaging techniques. The rich photophysics of naphthalimides, which are highly dependent on their structure, make them excellent candidates for use as molecular probes. rsc.orgresearchgate.net Changes in their spectroscopic properties, such as absorption and fluorescence, can be used to monitor their interactions with other molecules and their environment in real-time. rsc.orgresearchgate.net

Naphthalimide derivatives have been successfully employed as fluorescent cellular imaging agents. rsc.orgresearchgate.netnih.gov Their ability to be visualized within cells without the need for co-staining is a significant advantage. researchgate.net This opens up the possibility of developing analogues of this compound that could be used to study cellular processes and dynamics. For instance, by introducing specific functional groups, it may be possible to design probes that target particular organelles, such as the nucleolus, for high-resolution imaging. nih.gov

The development of long-wavelength emitting naphthalimide derivatives is another exciting area of research. rsc.org Probes that fluoresce in the near-infrared (NIR) region are particularly valuable for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. By strategically modifying the structure of this compound to create a donor-π-acceptor system, it may be possible to achieve long-wavelength emission, making it suitable for advanced bio-imaging applications. rsc.org

TechniquePrinciplePotential Application to this compound
Fluorescence Microscopy Excitation of a fluorophore with light of a specific wavelength and detection of the emitted light at a longer wavelength.Real-time visualization of the compound's localization and dynamics within living cells.
Near-Infrared (NIR) Imaging Utilization of probes that absorb and emit light in the NIR region (700-1700 nm) for deep tissue imaging.In vivo tracking of the compound in animal models to study its distribution and behavior.
Fluorescence Lifetime Imaging (FLIM) Measurement of the decay time of fluorescence, which is sensitive to the local environment of the fluorophore.Probing the molecular environment and interactions of the compound within complex biological systems.

Predictive Modeling and Artificial Intelligence in Naphthamide Research and Design

The integration of predictive modeling and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules. nih.govniilmuniversity.ac.in These computational tools can be applied to predict the properties of this compound and to guide the design of novel analogues with desired characteristics.

Machine learning algorithms can be trained on existing chemical datasets to predict a wide range of properties, from physicochemical characteristics to biological activities. nih.gov For this compound, machine learning models could be developed to predict properties such as solubility, stability, and potential molecular interactions. This would allow for the in silico screening of virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Neural networks, a powerful class of machine learning models, are being used to predict complex chemical phenomena. For instance, neural network frameworks have been developed to predict the composition of naphtha, a complex mixture of hydrocarbons, based on its chemical properties. arxiv.orgarxiv.orgresearchgate.net A similar approach could be employed to build models that correlate the structural features of naphthamide derivatives with their functional properties.

AI/Modeling ApproachDescriptionPotential Application to this compound
Machine Learning (ML) for Property Prediction Algorithms that learn from data to predict molecular properties.Prediction of physicochemical properties, and potential bioactivities of novel analogues.
Neural Networks A class of ML models inspired by the human brain, capable of learning complex patterns.Development of structure-property relationship models for the naphthamide class of compounds.
Generative AI AI models that can create new data, such as novel molecular structures.De novo design of this compound derivatives with optimized properties.

Discovery of Novel Molecular Targets and Interaction Mechanisms (purely academic/mechanistic focus)

From a purely academic and mechanistic perspective, a deeper understanding of the molecular targets and interaction mechanisms of this compound is a key area for future research. The planar and aromatic nature of the naphthyl group, combined with the conformational flexibility of the amide linkage and the steric bulk of the dimethylphenyl moiety, suggests a rich potential for specific molecular interactions.

Research on related naphthalimide derivatives has shown that they can interact with biomacromolecules such as DNA. rsc.orgresearchgate.net The planar naphthalimide ring system can intercalate between the base pairs of DNA, and this interaction can be monitored by changes in spectroscopic properties. researchgate.net Investigating whether this compound exhibits similar DNA binding properties could provide valuable insights into its fundamental molecular behavior.

Mechanistic studies on the reactivity of related N-aryl compounds can also offer clues to the potential chemical transformations and interactions of this compound. For example, investigations into the photomediated ring contractions of N-aryl azacycles have elucidated complex reaction mechanisms involving electron and proton transfer steps. nih.gov While structurally different, these studies highlight the types of detailed mechanistic questions that can be addressed for N-aryl systems.

Computational methods, such as molecular docking and molecular dynamics simulations, can be powerful tools for exploring potential molecular targets and interaction modes. These in silico techniques can be used to screen for potential binding partners and to visualize the specific interactions at an atomic level. Such studies could generate hypotheses about the molecular-level behavior of this compound that can then be tested experimentally.

Research AreaFocusPotential Insights for this compound
DNA Interaction Studies Investigating the binding of the compound to DNA through spectroscopic and biophysical methods.Understanding the potential for intercalation or groove binding and the structural requirements for such interactions.
Mechanistic Organic Chemistry Probing the reactivity and reaction pathways of the compound under various conditions (e.g., photochemical).Elucidating the fundamental chemical properties and potential for controlled chemical transformations.
Computational Modeling Using molecular docking and dynamics simulations to predict interactions with potential molecular targets.Identifying hypothetical binding partners and visualizing the key intermolecular forces driving these interactions.

Q & A

Basic: What are the optimal synthetic conditions for N-(2,6-Dimethylphenyl)-1-naphthamide, and how are molar ratios determined experimentally?

Methodological Answer:
A critical factor in synthesis is the molar ratio of reactants. For example, in analogous reactions involving N-(2,6-dimethylphenyl)chloroacetamide, a 1:4 molar ratio relative to diethylamine was used to achieve efficient nucleophilic substitution . Key steps include:

  • Stoichiometric Calculation : Calculate equivalents based on limiting reagent (e.g., 5.06 × 10⁻³ mol substrate vs. 20.27 × 10⁻³ mol amine).
  • Reaction Monitoring : Use TLC or HPLC to track consumption of starting material.
  • Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane).
    Data Table :
ReagentMolesEquivalentsRole
Substrate (e.g., chloroacetamide)5.06 × 10⁻³1Electrophile
Diethylamine20.27 × 10⁻³4.01Nucleophile/base

Basic: How can spectroscopic methods (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.8 ppm for naphthamide; δ 2.2–2.4 ppm for dimethyl groups). Compare with PubChem data for analogous structures (e.g., InChI key: DNSFMKGQWLZMOJ-NSHDSACASA-N) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 294.3 (calculated for C₁₉H₁₉NO).

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Strategies include:

  • Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (using SHELXL for refinement) .
  • DFT Calculations : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra.
  • Collaborative Analysis : Formulate consensus through peer discussion, as emphasized in research best practices .

Advanced: What computational approaches are recommended to model the interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use PubChem 3D conformers (CID-specific) for ligand preparation. Software like AutoDock Vina or Schrödinger Suite is suitable.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å).
  • QM/MM Hybrid Methods : Apply for precise electronic interaction analysis (e.g., charge transfer in catalytic sites).

Advanced: How to identify and quantify impurities in this compound during pharmaceutical synthesis?

Methodological Answer:

  • HPLC-MS Profiling : Use a C18 column (gradient: 0.1% formic acid in H₂O/ACN) to detect impurities.
  • Reference Standards : Compare retention times/MS fragmentation with known impurities (e.g., N-(2,6-Dimethylphenyl)-pyridine-2-carboxamide, CAS 39627-98-0) .
    Data Table :
Impurity CodeStructureCAS No.Detection Limit (ppm)
Imp. C(EP)N-(2,6-Dimethylphenyl)-pyridine-2-carboxamide39627-98-0≤0.1

Advanced: How to analyze metabolic pathways of this compound in environmental or biological systems?

Methodological Answer:

  • LC-HRMS : Monitor metabolites like N-(2,6-Dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)oxalamide (479M04) using high-resolution mass spectrometry .
  • Isotopic Labeling : Use ¹⁴C-labeled compound to trace biotransformation pathways.
  • Enzyme Assays : Incubate with liver microsomes (e.g., rat CYP450 isoforms) to identify phase I/II metabolites.

Advanced: How do structural analogs of this compound (e.g., pesticide derivatives) inform SAR studies?

Methodological Answer:

  • Comparative Analysis : Compare bioactivity of analogs like metalaxyl (CAS 57837-19-1) and benalaxyl (CAS 71626-11-4) .
  • QSAR Modeling : Use Hammett constants (σ) for substituents on the phenyl ring to predict logP and EC₅₀.
    Data Table :
CompoundUseKey SubstituentlogP
MetalaxylFungicideMethoxyacetyl3.1
BenalaxylFungicidePhenylacetyl3.8

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